molecular formula C23H27N3O2 B7545858 1-[[4-(4-Methyl-2-phenylpiperazine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one

1-[[4-(4-Methyl-2-phenylpiperazine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one

Cat. No. B7545858
M. Wt: 377.5 g/mol
InChI Key: OKPMXMGVLDWXFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[4-(4-Methyl-2-phenylpiperazine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one, also known as MPMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPMP is a pyrrolidinone derivative that has been synthesized through a multi-step process, and its mechanism of action and biochemical effects have been studied extensively.

Mechanism of Action

The exact mechanism of action of 1-[[4-(4-Methyl-2-phenylpiperazine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one is not fully understood, but it is believed to act on various targets in the brain, including neurotransmitter receptors and enzymes. 1-[[4-(4-Methyl-2-phenylpiperazine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has been shown to modulate the activity of dopamine and serotonin receptors, which are involved in the regulation of mood, motivation, and reward. 1-[[4-(4-Methyl-2-phenylpiperazine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
1-[[4-(4-Methyl-2-phenylpiperazine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter activity, the inhibition of enzyme activity, and the protection of neurons from oxidative stress and inflammation. 1-[[4-(4-Methyl-2-phenylpiperazine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has also been shown to have analgesic and anti-inflammatory effects, and it has been studied as a potential treatment for chronic pain and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[[4-(4-Methyl-2-phenylpiperazine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one in lab experiments is its potential therapeutic applications, which make it a promising candidate for drug development. 1-[[4-(4-Methyl-2-phenylpiperazine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has also been shown to have low toxicity and good bioavailability, which make it a suitable compound for in vivo studies. However, one limitation of using 1-[[4-(4-Methyl-2-phenylpiperazine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.

Future Directions

There are several future directions for the study of 1-[[4-(4-Methyl-2-phenylpiperazine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one, including the optimization of its synthesis method, the elucidation of its mechanism of action, and the development of new therapeutic applications. 1-[[4-(4-Methyl-2-phenylpiperazine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has shown promising results in preclinical studies, and further research is needed to determine its potential clinical applications. Additionally, the development of new derivatives and analogs of 1-[[4-(4-Methyl-2-phenylpiperazine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
In conclusion, 1-[[4-(4-Methyl-2-phenylpiperazine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to determine the full potential of 1-[[4-(4-Methyl-2-phenylpiperazine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one in drug development and therapeutic applications.

Synthesis Methods

The synthesis of 1-[[4-(4-Methyl-2-phenylpiperazine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one involves several steps, including the reaction of 4-methyl-2-phenylpiperazine with benzaldehyde, followed by the reaction with pyrrolidin-2-one. The final product is obtained through purification and crystallization. The synthesis of 1-[[4-(4-Methyl-2-phenylpiperazine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has been optimized to improve yield and purity, and the compound has been characterized through various analytical techniques.

Scientific Research Applications

1-[[4-(4-Methyl-2-phenylpiperazine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has been studied for its potential therapeutic applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. 1-[[4-(4-Methyl-2-phenylpiperazine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has been shown to have neuroprotective effects, and it has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-[[4-(4-Methyl-2-phenylpiperazine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has also been studied for its potential analgesic and anti-inflammatory effects, and it has been shown to modulate the activity of certain neurotransmitters in the brain.

properties

IUPAC Name

1-[[4-(4-methyl-2-phenylpiperazine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-24-14-15-26(21(17-24)19-6-3-2-4-7-19)23(28)20-11-9-18(10-12-20)16-25-13-5-8-22(25)27/h2-4,6-7,9-12,21H,5,8,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPMXMGVLDWXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(C1)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CN4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[4-(4-Methyl-2-phenylpiperazine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one

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